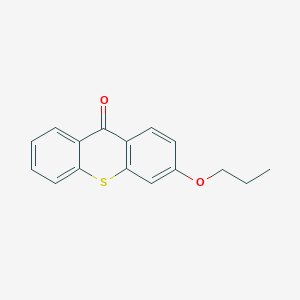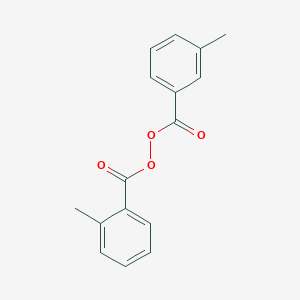
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is a chemical compound known for its unique structure and properties. It is a peroxide derivative, which means it contains an oxygen-oxygen single bond. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate typically involves the reaction of 3-methylbenzoyl chloride with 2-methylbenzenecarboperoxoic acid. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide bond can be reduced, breaking the oxygen-oxygen bond.
Substitution: The benzoyl groups can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It can be used to study oxidative stress in biological systems.
Industry: Used in the production of polymers and other materials that require controlled oxidation processes.
Wirkmechanismus
The mechanism of action of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl peroxide: Another peroxide compound with similar oxidative properties.
Methylbenzoyl peroxide: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its dual benzoyl groups provide additional sites for chemical modifications, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
96662-03-2 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(3-methylbenzoyl) 2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O4/c1-11-6-5-8-13(10-11)15(17)19-20-16(18)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
UTXBMWKGLPLKFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OOC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


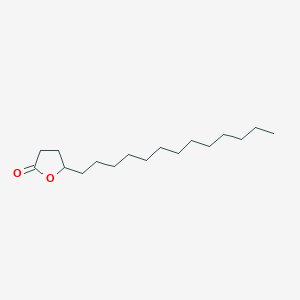


silane](/img/structure/B14328963.png)

![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
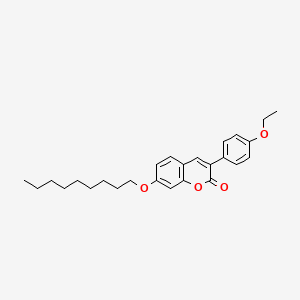
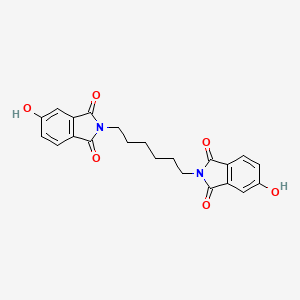
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
